Direct Antimalarial Activity Comparison: Complete Loss of Function vs. Mefloquine
In a direct head-to-head in vitro study against Plasmodium falciparum strains F32 (chloroquine-sensitive) and D7 (chloroquine-resistant), (2,8-Bis(trifluoromethyl)quinolin-4-yl)methanol (Ro 14-0518) demonstrated a complete absence of antimalarial activity. This contrasts sharply with the parent drug mefloquine (Ro 21-5998) [1].
| Evidence Dimension | In vitro antimalarial activity (MIC) |
|---|---|
| Target Compound Data | No inhibition of parasite growth. |
| Comparator Or Baseline | Mefloquine (Ro 21-5998) |
| Quantified Difference | Mefloquine MIC ~10⁻⁷ M; Target compound showed no inhibition even at concentrations 5-10x higher than those found in plasma after mefloquine medication. |
| Conditions | In vitro microtitre plate assay against P. falciparum strains F32 and D7. |
Why This Matters
This data definitively establishes the compound as an inactive metabolite, making it essential for analytical studies but unsuitable for any research requiring antimalarial pharmacodynamics.
- [1] Håkanson, A., Landberg-Lindgren, A., & Björkman, A. (1990). Comparison of the activity in vitro of mefloquine and two metabolites against Plasmodium falciparum. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(4), 503-504. View Source
